(S)-2-Benzylmorpholine (S)-2-Benzylmorpholine
Brand Name: Vulcanchem
CAS No.: 947687-18-5
VCID: VC7927143
InChI: InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2/t11-/m0/s1
SMILES: C1COC(CN1)CC2=CC=CC=C2
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

(S)-2-Benzylmorpholine

CAS No.: 947687-18-5

Cat. No.: VC7927143

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Benzylmorpholine - 947687-18-5

Specification

CAS No. 947687-18-5
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name (2S)-2-benzylmorpholine
Standard InChI InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2/t11-/m0/s1
Standard InChI Key YZFCMGWCEXUGFX-NSHDSACASA-N
Isomeric SMILES C1CO[C@H](CN1)CC2=CC=CC=C2
SMILES C1COC(CN1)CC2=CC=CC=C2
Canonical SMILES C1COC(CN1)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

(S)-2-Benzylmorpholine is characterized by a morpholine ring substituted at the second carbon with a benzyl group. Its IUPAC name, (2S)-2-benzylmorpholine, reflects the S-configuration at the chiral center . The compound’s stereochemistry is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles. The SMILES notation C1CO[C@H](CN1)CC2=CC=CC=C2 and InChIKey YZFCMGWCEXUGFX-NSHDSACASA-N provide unambiguous representations of its structure .

Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Molecular Weight177.24 g/mol
AppearanceColorless to light yellow oil
Purity (Commercial)≥97%
CAS Registry Number947687-18-5
SolubilityLikely polar aprotic solvents (DMF, DMSO)

The compound’s liquid state at room temperature and moderate polarity facilitate its use in synthetic reactions .

Synthesis and Stereochemical Control

Catalytic Stereospecific Rearrangement

A landmark synthesis route, reported by Letters in Organic Chemistry (2019), employs L-phenylalaninol as a starting material. The key step involves a stereospecific rearrangement of β-amino alcohol using catalytic trifluoroacetic anhydride ((CF₃CO)₂O) . This method preserves the S-configuration while forming the morpholine ring, achieving high enantiomeric excess (ee > 98%) . The reaction proceeds via intermediate iminium ion formation, followed by cyclization, as illustrated below:

L-Phenylalaninol(CF3CO)2OIminium Intermediate(S)-2-Benzylmorpholine\text{L-Phenylalaninol} \xrightarrow{(CF_3CO)_2O} \text{Iminium Intermediate} \rightarrow \text{(S)-2-Benzylmorpholine}

This approach avoids racemization and offers a scalable alternative to traditional resolution techniques .

Alternative Synthetic Protocols

Recent work in ACS Omega (2024) outlines a generalized protocol for morpholine derivatives using NaHCO₃ in DMF at 60°C . While optimized for leucine-derived morpholines, this method could be adapted for (S)-2-benzylmorpholine by substituting benzylamine derivatives. Comparative yields under varying conditions are summarized:

ConditionBaseSolventYield (%)
OptimalNaHCO₃DMF55
SuboptimalTEADMF41
Low-TemperatureNaHCO₃DMF0

These results emphasize the necessity of elevated temperatures and specific bases for efficient ring closure .

Applications in Pharmaceutical and Imaging Sciences

Appetite Suppression and Neuropharmacology

(S)-2-Benzylmorpholine derivatives exhibit affinity for norepinephrine transporters (NET), making them candidates for appetite suppressants . Reboxetine, a NET inhibitor, shares structural similarities, suggesting potential repurposing of (S)-2-benzylmorpholine in treating obesity or depressive disorders .

Radioligands for PET Imaging

The deuterated analog (S,S)-[¹⁸F]FRB-D₄, derived from (S)-2-benzylmorpholine, enables PET imaging of brain adrenergic receptors . By replacing hydrogen with deuterium on the ethoxy side chain, researchers reduced defluorination rates, enhancing tracer stability in vivo . This innovation addresses previous limitations in imaging central nervous system NET activity due to blood-brain barrier penetration issues .

Analytical Characterization Techniques

Spectroscopic Methods

Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are pivotal for structural confirmation. For related morpholine derivatives, carbonyl peaks appear at 167.3 ppm (ester) and 166.4 ppm (amide) in ¹³C NMR, while FTIR shows N–H stretch attenuation post-reaction . These techniques ensure purity and stereochemical fidelity in synthesized batches .

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